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L-ASPARAGINE:H2O (13C4)

Cat. No.: B1580291
M. Wt: 154.10
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biological Systems Investigation

Stable isotope labeling is a cornerstone of modern metabolomics and systems biology. bioanalysis-zone.com By introducing molecules containing heavier isotopes of elements like carbon, nitrogen, or oxygen into a biological system, researchers can track the transformation of these labeled compounds through various metabolic pathways. numberanalytics.comnih.gov This technique offers several key advantages over traditional methods. It allows for the accurate measurement of metabolic fluxes—the rates of turnover of metabolites in a pathway—providing a dynamic view of cellular processes that cannot be obtained from static measurements of metabolite concentrations alone. numberanalytics.comnih.gov

Furthermore, stable isotope labeling aids in the unambiguous identification of metabolites in complex biological samples. nih.gov The distinct mass shift caused by the isotope label helps to differentiate the labeled compound and its metabolic products from the thousands of other molecules present in a cell or biofluid. tandfonline.com This enhanced specificity is crucial for elucidating novel metabolic pathways and understanding how these networks are rewired in different physiological or pathological states. nih.govtandfonline.com

Overview of L-Asparagine as a Key Amino Acid in Cellular Processes

L-Asparagine is a non-essential amino acid in humans, meaning the body can typically synthesize it. patsnap.com Its synthesis is catalyzed by the enzyme asparagine synthetase, which converts aspartate and glutamine into asparagine. ontosight.aiwikipedia.org Despite its non-essential status, asparagine is integral to numerous cellular functions.

Its primary role is as a building block for protein synthesis. smpdb.ca Beyond this fundamental function, asparagine is involved in the biosynthesis of glycoproteins, where it serves as a site for N-linked glycosylation, a process critical for protein folding, stability, and signaling. patsnap.com It also participates in the nitrogen and carbon balance of the cell and serves as a precursor for the synthesis of other amino acids. patsnap.comontosight.ai In the nervous system, asparagine is involved in neurotransmitter synthesis and release. patsnap.com

Recent research has also highlighted the critical role of asparagine in the metabolism of cancer cells. Many cancer cells exhibit a high demand for asparagine to support their rapid proliferation and have been shown to be dependent on extracellular sources of this amino acid. patsnap.comontosight.aisigmaaldrich.com

Rationale for Utilizing L-Asparagine:H2O (13C4) as a Research Probe

The use of L-Asparagine:H2O (¹³C₄) as a research probe stems from the desire to specifically and accurately track the metabolic journey of asparagine. By labeling all four carbon atoms, researchers can follow the entire carbon skeleton of the molecule as it is incorporated into proteins or metabolized through various pathways. scbt.comeurisotop.com This comprehensive labeling provides a clear and detailed picture of asparagine's contribution to different metabolic pools.

For example, in metabolic flux analysis, feeding cells with ¹³C₄-asparagine allows scientists to quantify the extent to which asparagine contributes to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. researchgate.net By analyzing the labeling patterns of TCA cycle intermediates and other downstream metabolites, researchers can determine the relative importance of asparagine as a fuel source compared to other nutrients like glucose or glutamine. researchgate.net This is particularly relevant in cancer research, where understanding the metabolic adaptations of tumor cells is crucial for developing targeted therapies. ashpublications.orgmdpi.com

Metabolic Fates of L-Asparagine Tracked by ¹³C Labeling
Metabolic ProcessDescriptionKey Research FindingReferences
Protein SynthesisIncorporation of asparagine into newly synthesized proteins.Tracing ¹³C-labeled asparagine into protein hydrolysates confirms its direct use as a building block. nih.gov
TCA Cycle AnaplerosisConversion of asparagine to aspartate and then to TCA cycle intermediates like oxaloacetate.Studies in various cell lines have shown that ¹³C from asparagine can label TCA cycle intermediates, indicating its role as a carbon source. researchgate.net
Amino Acid BiosynthesisUse of the carbon and nitrogen from asparagine to synthesize other amino acids.In some organisms, the carbon skeleton of asparagine can be used to synthesize other amino acids like isoleucine. biologists.com
Nucleotide SynthesisAspartate derived from asparagine is a precursor for pyrimidine (B1678525) nucleotide biosynthesis.Labeling studies can reveal the contribution of asparagine to the de novo synthesis of pyrimidines. asm.org

Historical Context of Stable Isotope Tracing in Amino Acid Metabolism Studies

The use of stable isotopes to study metabolism dates back to the 1930s. numberanalytics.com Early experiments laid the groundwork for understanding the dynamic nature of metabolic pathways. The application of stable isotope tracers, particularly ¹³C-labeled compounds, to investigate amino acid metabolism has been instrumental in shaping our current understanding of protein synthesis, degradation, and inter-organ amino acid exchange. nih.govphysoc.org

Properties

Molecular Weight

154.10

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for L Asparagine:h2o 13c4

Chemoenzymatic and Biocatalytic Approaches for ¹³C-Labeled Asparagine Synthesis

Chemoenzymatic and biocatalytic methods are at the forefront of producing ¹³C-labeled L-asparagine due to their high stereoselectivity and efficiency. These approaches leverage the specificity of enzymes to construct the chiral amino acid scaffold with precise isotopic incorporation.

Asparagine Synthetase-Mediated Production of ¹³C-Asparagine

Asparagine synthetase (ASNS) is the key enzyme responsible for the biosynthesis of asparagine from aspartic acid and an ammonia (B1221849) source, typically glutamine. nih.govdrugbank.com This enzymatic reaction can be harnessed to produce ¹³C-labeled asparagine by providing a ¹³C-labeled precursor. The enzyme catalyzes the transfer of the amide group from glutamine to a ¹³C-labeled aspartate, resulting in the formation of ¹³C-labeled asparagine.

Research has shown that in certain cellular environments, the oxidative metabolism of uniformly labeled glutamine is a primary route for asparagine synthesis, particularly under conditions of asparagine depletion. nih.gov This highlights the central role of ASNS in incorporating isotopic labels into asparagine. The efficiency of this process is dependent on the expression levels of ASNS, which can be a limiting factor in some cell types. nih.govjianhaidulab.com However, for in vitro synthesis, purified ASNS can be utilized with ¹³C-labeled aspartic acid to achieve high yields of the desired isotopically labeled product.

Precursor-Based Isotopic Incorporation Techniques

The synthesis of L-Asparagine:H2O (¹³C4) fundamentally relies on the use of isotopically enriched precursors. The choice of precursor is critical for achieving the desired labeling pattern and efficiency. portlandpress.com

A common strategy involves the use of uniformly ¹³C-labeled aspartic acid (L-[U-¹³C₄]aspartic acid) as the direct precursor for asparagine synthesis. oup.com This ensures that all four carbon atoms in the resulting asparagine molecule are ¹³C isotopes. The conversion of the labeled aspartic acid to asparagine is then typically achieved through enzymatic methods, as described above, to maintain stereochemical integrity.

Alternatively, isotopic labeling can be achieved by providing simpler ¹³C-labeled metabolic precursors in cell culture. For instance, uniformly ¹³C-labeled glucose can serve as a carbon source, which, through glycolysis and the citric acid cycle, leads to the formation of ¹³C-labeled oxaloacetate, the precursor to aspartate and subsequently asparagine. nih.gov This metabolic labeling approach is widely used for producing isotopically enriched proteins in host organisms like E. coli. portlandpress.comnih.gov However, this method may result in a distribution of isotopologues rather than a single, uniformly labeled product, and the efficiency can be influenced by metabolic scrambling. nih.gov

For more targeted labeling, specific isotopomers of precursors can be used. For example, the stereoselective synthesis of L-[4-¹³C] and L-[3,4-¹³C₂]aspartic acid has been demonstrated, providing routes to position-specific labeled asparagine. mdpi.comuniversiteitleiden.nl

PrecursorLabeling OutcomeReference
L-[U-¹³C₄]Aspartic AcidL-Asparagine (U-¹³C₄) oup.com
[U-¹³C]GlucoseL-Asparagine (¹³C enriched) nih.gov
L-[4-¹³C]Aspartic AcidL-Asparagine (4-¹³C) mdpi.comuniversiteitleiden.nl
L-[3,4-¹³C₂]Aspartic AcidL-Asparagine (3,4-¹³C₂) mdpi.comuniversiteitleiden.nl

Production and Purification of High-Purity L-Asparagine:H2O (13C4) for Research Applications

The production of high-purity L-Asparagine:H2O (¹³C₄) is essential for its use as an internal standard in quantitative proteomics and metabolomics, as well as for high-resolution NMR studies. oup.comsigmaaldrich.com Following synthesis, the labeled asparagine must be purified to remove unreacted precursors, byproducts, and any unlabeled counterparts.

Common purification techniques for amino acids include:

Ion-exchange chromatography: This method separates molecules based on their net charge, which is effective for isolating the zwitterionic asparagine from other charged species.

Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is capable of achieving very high purity.

Crystallization: Recrystallization from a suitable solvent system can be a highly effective final step to obtain a pure, crystalline product.

The isotopic purity of the final product is a critical parameter and is typically determined by mass spectrometry (MS) or NMR spectroscopy. nih.govmdpi.com Commercially available L-Asparagine:H2O (¹³C₄) often specifies an isotopic enrichment of 99% or higher. isotope.comeurisotop.com Chemical purity is also assessed to ensure the absence of other contaminants. isotope.com

ParameterTypical SpecificationAnalytical Technique
Isotopic Enrichment>99% ¹³CMass Spectrometry, NMR
Chemical Purity>98%HPLC

Considerations for Positional Isotopic Enrichment (e.g., 1,2,3,4-13C4)

Positional isotopic enrichment, where all four carbon atoms are specifically labeled as ¹³C (denoted as 1,2,3,4-¹³C₄), is the most common form of uniformly labeled asparagine used in research. medchemexpress.comambeed.com This uniform labeling provides the strongest and most distinct signal in NMR and MS analyses, facilitating unambiguous identification and quantification.

The synthesis of L-Asparagine-1,2,3,4-¹³C₄ relies on starting materials that are themselves uniformly ¹³C-labeled. For instance, the synthesis might start from a ¹³C₄-labeled precursor which is then converted to L-aspartic acid-1,2,3,4-¹³C₄ before the final amidation step to yield the desired product. evitachem.com The stereochemistry at the alpha-carbon must be carefully controlled throughout the synthetic sequence to ensure the final product is the biologically active L-enantiomer. Chemoenzymatic methods are particularly advantageous in this regard, as enzymes provide a high degree of stereocontrol. nih.gov

The precise labeling pattern is crucial for certain NMR experiments that rely on ¹³C-¹³C coupling constants for structural elucidation. Uniform labeling maximizes the number of these couplings, providing rich structural information.

Advanced Analytical Techniques Employing L Asparagine:h2o 13c4

Mass Spectrometry (MS) Applications in 13C-Tracing Experiments

Mass spectrometry techniques coupled with the use of L-Asparagine:H2O (13C4) as an isotopic tracer are fundamental to modern metabolomics and proteomics. The known mass shift introduced by the 13C atoms allows for precise differentiation and quantification of labeled versus unlabeled molecules.

LC-MS is a highly sensitive and versatile technique for the analysis of amino acids and related metabolites. By using L-Asparagine:H2O (13C4) as an internal standard, researchers can achieve accurate quantification and comprehensive profiling of metabolites in various biological matrices. zivak.comotsuka.co.jpbuchem.com

In one study, a targeted LC-MS/MS metabolomics platform was developed to quantify 29 metabolites, including all 20 proteinogenic amino acids. nih.gov This method utilized 13C4-labeled asparagine to investigate the effects of L-asparaginase (L-ASP) on amino acid metabolism in cancer cells. The study revealed that L-ASP treatment led to a rapid depletion of both extracellular and intracellular asparagine. nih.gov Pre-treatment of cells with 13C4-asparagine demonstrated that intracellular asparagine was rapidly exported from the cells in response to L-ASP. nih.gov

The use of isotopically labeled internal standards like L-Asparagine:H2O (13C4) is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility in quantitative studies. thermofisher.comthermofisher.com Methods have been developed for the direct quantification of amino acids in plasma and other biological fluids for clinical research, where labeled asparagine serves as a key component of the internal standard mixture. zivak.comthermofisher.comthermofisher.com

Table 1: LC-MS/MS Parameters for Amino Acid Analysis

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Gas Temperature 300 °C nih.gov
Nebulizer Pressure 50 psi nih.gov
Capillary Voltage 3750 V nih.gov
Mobile Phase A Water with 0.3% HFBA and 0.5% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.3% HFBA and 0.5% Formic Acid nih.gov

GC-MS is another powerful technique for isotopic analysis, particularly for volatile and semi-volatile compounds. While LC-MS is often preferred for amino acid analysis to avoid degradation of certain amino acids like asparagine during derivatization, GC-MS can be employed for the analysis of more stable metabolites. acs.org For isotopic analysis, amino acids are typically derivatized to increase their volatility for GC separation. researchgate.netshimadzu.com

The use of universally 13C-labeled amino acids in conjunction with GC-MS allows for the simultaneous detection and quantification of both unlabeled and labeled species, which is essential for tracing metabolic pathways. researchgate.net This technique has been successfully applied to study amino acid uptake in plants, providing conclusive evidence of the uptake of intact amino acids. researchgate.net However, challenges exist with GC-MS, as some amino acids, including asparagine, can degrade or undergo deamidation during sample processing. acs.org

Quantitative MS is essential for determining the degree of isotopic enrichment in metabolites after the introduction of a labeled tracer like L-Asparagine:H2O (13C4). Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the quantitative analysis of peptides and proteins. shoko-sc.co.jp This method involves spiking a sample with a known amount of the isotopically labeled analog of the analyte. The ratio of the labeled to unlabeled analyte is then measured by MS to determine the concentration of the endogenous analyte.

High-resolution mass spectrometry can accurately measure peptide masses and is used to quantify isotopic enrichment. acs.orgacs.org This allows for the study of metabolic scrambling effects and the unequivocal assignment of 15N and 13C enrichment levels. acs.org The accuracy of these measurements is critical for metabolic flux analysis, as small errors in mass isotopologue distribution can lead to large errors in the calculated fluxes. frontiersin.org

Table 2: Research Findings on Isotopic Enrichment Measurement

Research Area Key Finding Citation
Metabolic Flux Analysis Accurate measurement of carbon isotopologue distribution is crucial for determining metabolic fluxes. frontiersin.org
Amino Acid Metabolism High-resolution MS can quantify the degree of 15N and 13C enrichment in proteins, revealing metabolic scrambling. acs.org
Plant Metabolism GC-MS can be used to trace the uptake of intact, isotopically labeled amino acids by plant roots. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for targeted quantification of metabolites. nih.govoup.comnih.gov In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This high degree of specificity allows for the accurate quantification of analytes even in complex biological matrices. oup.com

L-Asparagine:H2O (13C4) is used to develop and optimize MRM transitions for both labeled and unlabeled asparagine. nih.gov In a study investigating the effects of L-asparaginase, MRM was used to track the decrease of intracellular 13C4-asparagine and the corresponding increase in 13C4-aspartic acid. nih.gov This allowed the researchers to conclude that a significant portion of the induced increase in aspartic acid was derived from intracellular asparagine. nih.gov The development of MRM-based assays has been instrumental in the large-scale quantification of proteins and biomarkers in various tissues and plasma. chemie-brunschwig.ch

Table 3: Example MRM Transitions for Asparagine

Compound Precursor Ion (m/z) Product Ion (m/z)
L-Asparagine 133.1 74.1 nih.gov
L-Asparagine:H2O (13C4, 15N2) 139.1 Not specified

Note: Specific MRM transitions can vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies with L-Asparagine:H2O (13C4)

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. The use of isotopically labeled compounds like L-Asparagine:H2O (13C4) significantly enhances the capabilities of NMR for studying complex biological systems.

High-resolution NMR, particularly when coupled with 13C labeling, provides detailed insights into the three-dimensional structure and dynamics of proteins and other macromolecules. tum.deacs.org The incorporation of 13C-labeled amino acids, such as L-Asparagine:H2O (13C4), allows for the use of multidimensional heteronuclear NMR experiments, which are essential for resolving the complex spectra of large biomolecules. acs.orglifetechindia.com

The large chemical shift dispersion of 13C nuclei helps to overcome the problem of spectral overlap that is often encountered in 1H NMR of large proteins. acs.orgnih.gov 13C-detected NMR experiments are particularly useful for studying intrinsically disordered proteins (IDPs) and paramagnetic proteins, where traditional 1H-detected methods may fail. acs.orgnih.gov

Furthermore, 13C NMR relaxation studies provide information about the dynamics of protein side chains. gmclore.org By measuring the relaxation rates of 13C nuclei in labeled methyl groups, researchers can probe molecular motions over a wide range of timescales, which is crucial for understanding protein function and molecular recognition events. gmclore.org The complete assignment of 1H and 13C signals, facilitated by labeled compounds, is a prerequisite for these detailed structural and dynamic studies. nih.gov

Heteronuclear Single-Quantum Correlation (HSQC) Spectroscopy with 13C-Labeled Compounds

Heteronuclear Single-Quantum Correlation (HSQC) spectroscopy is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique that is pivotal in the structural elucidation of complex molecules. pressbooks.pubtaylorandfrancis.com It operates by correlating the chemical shifts of two different types of nuclei that are coupled to each other, most commonly a proton (¹H) and a heteronucleus such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). pressbooks.pubtaylorandfrancis.com The resulting 2D spectrum displays the proton chemical shifts on one axis and the heteronucleus chemical shifts on the other, with cross-peaks appearing at the coordinates corresponding to directly bonded pairs of these nuclei. pressbooks.pubtaylorandfrancis.com This method is instrumental in overcoming the spectral overlap often encountered in one-dimensional ¹H NMR spectra of large biomolecules by spreading the signals into a second dimension. pressbooks.pubnih.gov

The use of ¹³C-labeled compounds, such as L-Asparagine:H₂O (¹³C₄), significantly enhances the utility of HSQC spectroscopy. nih.govnorthwestern.edu While natural abundance ¹³C is only 1.1%, isotopic enrichment to nearly 100% dramatically increases the sensitivity of the experiment, making it feasible to study larger and more complex proteins. nih.govnorthwestern.edu This labeling strategy is particularly advantageous for several reasons:

Increased Sensitivity: The low natural abundance of ¹³C makes heteronuclear NMR experiments inherently less sensitive. nih.gov By using uniformly or selectively ¹³C-labeled compounds, the number of detectable nuclei is substantially increased, leading to a significant boost in signal-to-noise ratio and a reduction in experiment time. nih.govnih.gov

Improved Resolution and Assignment: In larger proteins, severe resonance overlap in ¹H spectra is a major challenge. northwestern.edu The large chemical shift dispersion of ¹³C provides much better resolution in the indirect dimension of the HSQC spectrum, facilitating the assignment of individual resonances to specific atoms within the molecule. protein-nmr.org.ukacs.org

Selective Labeling: Specific labeling of certain amino acid types or particular positions within an amino acid, like the four carbons in L-Asparagine (¹³C₄), can greatly simplify complex spectra. meihonglab.comwhiterose.ac.uk This approach, known as selective or residue-specific labeling, helps in assigning resonances and studying specific regions of a protein without interference from the rest of the molecule. meihonglab.comwhiterose.ac.uk For instance, selective ¹³C labeling of methyl groups has proven invaluable for studying the structure and dynamics of very large protein complexes. nih.gov

Elimination of Homonuclear Couplings: In uniformly ¹³C-labeled proteins, the one-bond ¹³C-¹³C scalar couplings can complicate the spectra. nih.gov Techniques like constant-time (CT) HSQC are employed to avoid these couplings, resulting in simplified peak shapes and improved resolution. nih.govresearchgate.net

The following table summarizes the key advantages of using ¹³C-labeled compounds in HSQC spectroscopy:

FeatureDescription
Sensitivity Enhancement Overcomes the low natural abundance (1.1%) of ¹³C, leading to stronger signals and shorter acquisition times. nih.govnih.gov
Spectral Simplification Selective labeling reduces the number of signals, minimizing overlap and aiding in the analysis of specific sites. meihonglab.comwhiterose.ac.uk
Improved Resolution The wide range of ¹³C chemical shifts provides better separation of peaks compared to ¹H spectra alone. protein-nmr.org.ukacs.org
Structural Insights Enables detailed analysis of protein structure and conformation by providing unambiguous assignments of ¹H-¹³C correlations. pressbooks.pubtaylorandfrancis.com

Applications in Biomolecular NMR for Protein Structure and Binding

The use of ¹³C-labeled amino acids, including L-Asparagine, is a cornerstone of modern biomolecular NMR spectroscopy for determining the three-dimensional structures of proteins and characterizing their interactions with other molecules. springernature.comnih.gov These interactions are fundamental to virtually all biological processes.

One of the most common applications is in mapping the binding interfaces of protein-ligand complexes. creative-biostructure.com This is often achieved through chemical shift perturbation (CSP) experiments. creative-biostructure.com A 2D ¹H-¹⁵N or ¹H-¹³C HSQC spectrum of the isotopically labeled protein is recorded in the absence and presence of an unlabeled ligand. nih.govcreative-biostructure.com Amino acid residues whose chemical shifts change upon addition of the ligand are identified as being part of or near the binding site. creative-biostructure.com The magnitude of the chemical shift change can also provide information about the binding affinity.

Furthermore, ¹³C-labeled amino acids are critical for the sequential assignment of protein backbone and side-chain resonances, a prerequisite for structure determination. nih.gov A suite of triple-resonance experiments (e.g., HNCA, HNCACB) that correlate the amide proton and nitrogen with the α- and β-carbons of the same and preceding residues are used to trace the polypeptide chain. creative-biostructure.com The assigned chemical shifts are then used to interpret Nuclear Overhauser Effect (NOE) data, which provides through-space distance constraints between protons that are close to each other in the folded protein. These distance restraints are the primary data used to calculate the 3D structure of the protein.

In the context of protein-ligand interactions, specific NMR experiments can be employed to determine both the kinetics and thermodynamics of binding. creative-biostructure.com Titration experiments, where increasing amounts of a ligand are added to a ¹³C-labeled protein, can be monitored by HSQC. creative-biostructure.com The changes in peak position and intensity can be analyzed to determine the dissociation constant (KD), which is a measure of binding affinity. creative-biostructure.com Depending on the rate of exchange between the free and bound states, information on the on- and off-rates of binding can also be extracted. nih.gov

The table below outlines key NMR experiments and their applications in studying protein structure and binding using ¹³C-labeled compounds.

NMR ExperimentApplicationInformation Gained
¹H-¹³C HSQC Fingerprinting, Chemical Shift Perturbation (CSP)Identification of residues at protein-ligand interfaces, conformational changes. nih.govcreative-biostructure.com
Triple-Resonance (e.g., HNCA, HNCACB) Sequential Resonance AssignmentBackbone and side-chain atom assignments necessary for structure determination. creative-biostructure.com
¹³C-edited NOESY-HSQC Structure Determination, Intermolecular InteractionsThrough-space proton-proton distances for structure calculation and identifying protein-ligand contacts. nih.gov
Relaxation Dispersion Protein Dynamics, Binding KineticsCharacterization of conformational exchange processes and ligand binding/unbinding rates. nih.gov

Metabolic Flux Analysis Mfa and Pathway Elucidation Using L Asparagine:h2o 13c4

Principles of 13C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netiu.edu The technique provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients and route them through various biochemical pathways. researchgate.net At the core of the most advanced MFA techniques is the use of stable, non-radioactive isotope tracers, with carbon-13 (¹³C) being the most common. researchgate.netresearchgate.net This specific application is known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov

The fundamental principle of ¹³C-MFA involves introducing a substrate labeled with ¹³C into a biological system, such as a cell culture. researchgate.netnih.gov This labeled substrate, for instance, L-Asparagine:H2O (13C4), is taken up by the cells and metabolized. As the ¹³C atoms from the tracer molecule are incorporated into various downstream metabolites, the distribution of these heavy isotopes creates unique labeling patterns. researchgate.net These patterns are then precisely measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

The measured isotope labeling patterns in intracellular metabolites serve as experimental constraints for a computational model of the cell's metabolic network. researchgate.netnih.gov This mathematical model is constructed based on the known stoichiometry of biochemical reactions. researchgate.net By fitting the simulated labeling patterns from the model to the experimentally measured data, researchers can estimate the intracellular metabolic fluxes. researchgate.net This process allows for the determination of the rates at which metabolites are converted through different pathways, providing a quantitative understanding of cellular physiology. nih.gov

A key consideration in these experiments is achieving an "isotopic steady state," where the labeling of intracellular metabolites becomes constant over time. oncotarget.com The time required to reach this state depends on the turnover rates of the metabolites within a given pathway. oncotarget.com The entire workflow of a ¹³C-MFA study involves several critical steps: the development of a mathematical model of the metabolic network, the selection and introduction of an appropriate ¹³C tracer, the measurement of isotopic labeling in target metabolites, and the use of computational algorithms to estimate the metabolic fluxes. nih.gov

Tracing Carbon and Nitrogen Flow Through Central Metabolic Pathways

L-Asparagine:H2O (13C4) serves as a valuable tracer for elucidating the contributions of asparagine to central carbon and nitrogen metabolism. By tracking the fate of the four ¹³C-labeled carbon atoms, researchers can map the flow of the asparagine backbone through key metabolic hubs.

Metabolic flux analysis using ¹³C-labeled asparagine has revealed its role as a significant, albeit often secondary, carbon source for the tricarboxylic acid (TCA) cycle. nih.govnih.gov In many cell types, glucose is the primary fuel for the TCA cycle, followed by glutamine. nih.gov However, under specific conditions, such as glutamine limitation, asparagine becomes critical for maintaining TCA cycle activity. nih.govresearchgate.net

Table 1: Contribution of ¹³C-Labeled Asparagine to TCA Cycle Intermediates

Cell Type/ConditionTracer UsedObserved Labeled Metabolites in TCA CycleKey Findings
Chinese Hamster Ovary (CHO) Cells¹³C-AsparagineAspartate, Citrate, MalateAsparagine is a secondary carbon source to the TCA cycle, becoming critical under low-glutamine conditions. nih.govresearchgate.net
Fruit Fly and Zebrafish Cell Lines[U-¹³C]-AsparagineAspartate, Malate, CitrateReadily utilized asparagine to replenish TCA cycle intermediates. iu.edu
Human Melanoma Cells¹³C-AsparagineNegligible labeling of TCA cycle metabolitesThese specific cells showed a lack of asparaginase (B612624) activity, preventing the conversion to aspartate and entry into the TCA cycle. oncotarget.com

The metabolisms of asparagine and glutamine are intricately linked, and ¹³C-MFA is a key tool for dissecting their dynamic interplay. nih.govengconfintl.org L-Asparagine:H2O (13C4) tracing experiments, often performed in parallel with ¹³C-glutamine tracing, allow for the quantification of fluxes related to their synthesis, uptake, and conversion. nih.govnih.gov

Tracing studies have shown that glutamine-derived carbons and nitrogen are incorporated into asparagine, a process dependent on the enzyme asparagine synthetase (ASNS). whiterose.ac.uknih.gov Conversely, asparagine can be catabolized to aspartate, which can then participate in transamination reactions that impact the glutamate (B1630785) and glutamine pools. nih.gov For instance, the glutamine-pyruvate transaminase reaction connects the metabolism of glutamine and alanine, where glutamine is converted to α-ketoglutarate, and the resulting amine group is transferred to pyruvate (B1213749) to form alanine. nih.gov These transaminase reactions allow cells to manage excess ammonia (B1221849). nih.gov The preference for glutamine or asparagine can be cell-type specific and highly dependent on the extracellular nutrient environment. nih.govresearchgate.net In some cancer cells, asparagine flux can be critical for supporting growth under glutamine-limited conditions, highlighting a metabolic flexibility that can be quantified using ¹³C tracers. nih.gov

Table 2: Metabolic Interplay between Asparagine and Glutamine

ConditionTracer(s) UsedObserved Metabolic ShiftImplication
Glutamine Supplementation¹³C-Asparagine, ¹³C-GlutamineCHO cells prefer glutamine over asparagine to fuel the TCA cycle. nih.govresearchgate.netGlutamine is the dominant anaplerotic substrate when abundant.
Low Glutamine¹³C-Asparagine, ¹³C-GlutamineAsparagine contribution to the TCA cycle becomes significant. nih.govresearchgate.netAsparagine compensates for the lack of glutamine to maintain energy metabolism.
Asparagine Synthetase (ASNS) Depletion[¹³C₅]glutamineReduced de novo synthesis of asparagine from glutamine. nih.govDemonstrates the reliance on ASNS for maintaining the intracellular asparagine pool under restriction. nih.gov

The carbon and nitrogen atoms from asparagine are crucial building blocks for other essential biomolecules, including nucleotides and intermediates of the urea (B33335) cycle. nih.govontosight.ai The journey of asparagine's atoms into these pathways begins with its conversion to aspartate. nih.gov This aspartate molecule is a direct precursor for pyrimidine (B1678525) nucleotide biosynthesis. nih.govnih.gov Tracing studies using ¹³C-labeled glutamine and asparagine have detected significant labeling in metabolites of the pyrimidine synthesis pathway. nih.gov The carbon backbone of aspartate is incorporated into the pyrimidine ring. nih.gov

Furthermore, aspartate plays a role in the urea cycle, where it provides one of the two nitrogen atoms that are ultimately incorporated into urea. embopress.orgresearchgate.net Although the urea cycle is primarily associated with the liver for ammonia detoxification, its components are active in various cell types for other biosynthetic purposes. embopress.org Isotope tracing with labeled aspartate or its precursors like asparagine can reveal the activity of this cycle and its connection to central carbon metabolism. embopress.org For example, fumarate (B1241708) produced during the urea cycle can re-enter the TCA cycle, a connection that can be quantified using ¹³C-MFA. creative-proteomics.com

Computational Modeling and Algorithms for Flux Estimation from 13C-Labeling Data

The estimation of metabolic fluxes from ¹³C-labeling data is a computationally intensive process that relies on sophisticated modeling and algorithms. mdpi.comtum.de The general workflow begins with the construction of a metabolic network model that includes the stoichiometry of the reactions and the atom transitions for each reaction. biorxiv.org

Several software packages have been developed to facilitate ¹³C-MFA, including INCA, 13CFLUX2, and OpenFLUX. researchgate.netmdpi.combiorxiv.org These tools employ algorithms to solve the system of equations that describe the flow of isotopes through the metabolic network. A common framework used in these calculations is the Elementary Metabolite Unit (EMU) approach, which significantly enhances the computational speed for flux calculation. mdpi.comnih.gov

The core of the flux estimation process involves an optimization algorithm that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes. researchgate.netbiorxiv.org The software takes the metabolic network, the tracer information (e.g., L-Asparagine:H2O (13C4)), and the measured labeling data as inputs. It then iteratively adjusts the flux values until the best fit is achieved. researchgate.net The output is a detailed flux map that quantifies the rates of reactions throughout the central metabolic network, along with statistical measures to assess the confidence of the estimated fluxes. tum.de

Applications in Proteomics and Protein Biosynthesis Research

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) using L-Asparagine:H2O (13C4)

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. ckgas.com The core principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. ckgas.com One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., ¹²C-Asparagine), while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as L-Asparagine:H2O (¹³C₄). oup.comckgas.com

Over several cell divisions, the labeled "heavy" amino acid is fully incorporated into the entire proteome of the second cell population. ckgas.com After the experimental treatment, the two cell populations are combined, the proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. nih.gov Because peptides from the "heavy" population containing ¹³C₄-Asparagine will be heavier by a known mass difference compared to their "light" counterparts, the relative abundance of proteins between the two samples can be accurately quantified by comparing the signal intensities of the peptide pairs. oup.comnih.gov

While arginine and lysine (B10760008) are most commonly used in SILAC because trypsin digestion ensures every peptide contains at least one of these residues, other labeled amino acids like ¹³C₄-Asparagine are valuable for specific research questions, particularly in studies focused on asparagine metabolism or in organisms where arginine or lysine metabolism is altered. nih.govsmolecule.com The use of ¹³C₄-Asparagine allows for the direct tracing of this specific amino acid into newly synthesized proteins, providing a clear window into the dynamics of protein expression. smolecule.com

Table 1: Key Features of SILAC using L-Asparagine:H2O (¹³C₄)

Feature Description Reference
Principle Metabolic incorporation of "light" (¹²C) vs. "heavy" (¹³C) asparagine into two cell populations for comparative analysis. ckgas.com
Label L-Asparagine:H2O (¹³C₄) serves as the "heavy" label. isotope.com
Outcome Relative quantification of protein abundance between different cell states or treatments. ckgas.com

| Advantage | High accuracy and reproducibility as samples are combined early, minimizing experimental variability. | ckgas.com |

Measurement of Protein Turnover Rates via ¹³C-Asparagine Incorporation

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that governs cellular homeostasis. usherbrooke.ca Dysregulation of protein turnover is implicated in numerous diseases. Measuring the rates of turnover for individual proteins within a complex proteome can be achieved using pulse-SILAC (pSILAC) or similar dynamic labeling methods with ¹³C-labeled amino acids like L-Asparagine:H2O (¹³C₄). nih.gov

In a typical experiment, cells are cultured in a standard "light" medium and then switched to a "heavy" medium containing ¹³C₄-Asparagine for a defined period (a "pulse"). nih.gov Samples are collected at various time points, and the rate of incorporation of the heavy label into specific peptides is measured by mass spectrometry. oup.comoup.com The ratio of heavy to light peptides for a given protein increases over time as newly synthesized proteins replace old ones. nih.gov By fitting this incorporation data to kinetic models, researchers can calculate the synthesis and degradation rates (and thus the half-life) for thousands of proteins simultaneously. nih.govusherbrooke.ca

Studies have shown that turnover rates can vary dramatically between different proteins, ranging from minutes to many days. usherbrooke.ca For example, research in barley leaves using ¹⁵N labeling demonstrated that the median enrichment of labeled peptides rose from 18% at 12 hours to 75% after 8 days, allowing for the calculation of degradation rates for over 500 proteins. oup.com Similar dynamic labeling experiments in yeast have determined specific turnover rates for various amino acids, providing insights into protein metabolism. oup.com Using ¹³C₄-Asparagine allows for a direct measurement of how this specific amino acid contributes to the dynamic renewal of the proteome.

Table 2: Example Data from Protein Turnover Studies

Organism/System Method Key Finding Reference
Saccharomyces cerevisiae Dynamic ¹³C-labeling Determined specific turnover rates for eight different amino acids between proteins and the free amino acid pool. oup.com
Human HeLa Cells Pulse-SILAC Measured turnover rates for thousands of proteins, revealing half-lives ranging from under an hour to several days. usherbrooke.ca
Arabidopsis thaliana ¹³CO₂ Labeling Calculated a protein half-life of 3.5 days and showed protein synthesis was 3-fold faster in the day than at night. oup.com

Studies on De Novo Protein Synthesis in Cellular Systems

L-Asparagine:H2O (¹³C₄) is a crucial tracer for investigating de novo protein synthesis, which is the creation of new proteins from their amino acid building blocks. Asparagine is a non-essential amino acid that can be obtained from extracellular sources or synthesized de novo by the enzyme asparagine synthetase (ASNS), which uses aspartate and glutamine as substrates. embopress.orgasm.org The capacity for de novo asparagine synthesis is critical for cell proliferation, especially when extracellular asparagine is limited or during certain stress conditions. nih.govbiorxiv.org

By supplying cells with ¹³C₄-Asparagine, researchers can directly monitor its incorporation into newly made proteins, providing a quantitative measure of protein synthesis rates. nih.gov This is particularly insightful in studies of cancer and viral infections, where cellular metabolism is often reprogrammed. For example, studies have shown that depriving cells of glutamine, a key substrate for ASNS, can reduce de novo protein synthesis by as much as 60%. nih.gov In vaccinia virus-infected cells, the inhibition of ASNS was found to significantly impair the synthesis of new viral proteins, highlighting the dependence of the virus on the host's de novo asparagine supply. asm.org

Tracing experiments using labeled precursors help elucidate the pathways that support protein synthesis. For instance, using ¹³C-labeled glutamine can track its conversion to aspartate and then to asparagine, revealing the activity of the de novo synthesis pathway. embopress.orgnih.gov These studies demonstrate that maintaining the asparagine pool, either through uptake or synthesis, is essential for sustaining the high rates of protein production required for cell growth and proliferation. biorxiv.orgnih.gov

Investigation of Amino Acid Pool Dynamics for Protein Synthesis

The rate of protein synthesis is not only dependent on the machinery of translation but also on the availability of amino acids in the intracellular free amino acid pool. oup.com L-Asparagine:H2O (¹³C₄) is an invaluable tool for studying the dynamics of this pool and its impact on protein production. When labeled asparagine is supplied to cells, it enters the intracellular pool, where it mixes with and is diluted by endogenously synthesized, unlabeled asparagine. oup.com

By tracking the isotopic enrichment of both the free ¹³C₄-Asparagine in the cytosol and the ¹³C₄-Asparagine incorporated into proteins over time, researchers can model the flux of this amino acid. oup.comresearchgate.net These analyses reveal critical information, such as the relative contribution of extracellular uptake versus de novo synthesis to maintaining the asparagine pool. biorxiv.org For example, tracing experiments in endothelial cells using ¹³C-glutamine showed high label incorporation into the downstream metabolites glutamate (B1630785), aspartate, and asparagine, confirming the activity of the de novo synthesis pathway even when asparagine is present in the culture medium. embopress.org

Metabolic flux analysis using tracers like ¹³C₄-Asparagine has been employed in industrially relevant Chinese hamster ovary (CHO) cells, which are used to produce therapeutic proteins. nih.gov These studies showed that while glucose is the primary carbon source, asparagine and glutamine are critical secondary sources for the TCA cycle, which provides energy and precursors for biosynthesis. nih.gov The reliance on asparagine becomes more critical under low-glutamine conditions, demonstrating how cells dynamically adjust their amino acid metabolism to support growth and protein production. nih.gov Understanding these pool dynamics is essential for optimizing cell culture conditions and maximizing the output of therapeutic proteins.

Table 3: Compounds Mentioned in the Article

Compound Name
L-Asparagine:H2O (13C4)
L-Asparagine
L-Arginine
L-Lysine
Aspartic acid
Glutamine
Glucose
Glutamate
Trypsin

Cellular and Biochemical System Studies with L Asparagine:h2o 13c4

Metabolic Reprogramming in Cell Culture Models of Proliferation and Adaptation

Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and adapt to nutrient-variable tumor microenvironments. L-Asparagine:H2O (13C4) is instrumental in elucidating these changes, particularly in understanding amino acid utilization and the roles of key enzymes in cellular survival.

The use of L-Asparagine:H2O (13C4) allows for precise tracking of asparagine uptake and its subsequent metabolic fate within cultured cells. nih.gov By tracing the 13C labels, researchers can map how asparagine carbon is incorporated into various metabolic pathways. This is crucial for understanding cellular adaptation, especially under conditions of nutrient stress, such as glutamine deprivation. nih.gov

Many cancer cells are highly dependent on glutamine, but asparagine can play a critical role in helping cells adapt when glutamine is scarce. nih.govnih.gov Studies using labeled asparagine can demonstrate how it compensates for glutamine loss, not only by being a source for protein synthesis but also by participating in other metabolic pathways. nih.gov For instance, tracing experiments can show the conversion of labeled asparagine to aspartate and its subsequent entry into the TCA cycle. elifesciences.org This helps maintain cellular energy and biomass production.

Furthermore, asparagine acts as an amino acid exchange factor, and L-Asparagine:H2O (13C4) can be used to quantify its role in importing other essential amino acids into the cell, thereby maintaining amino acid homeostasis, which is vital for cell proliferation. nih.govresearchgate.net In osteoblast development, for example, tracing with [U-13C]asparagine has shown that its carbon backbone is used to synthesize other non-essential amino acids, like aspartate, which are then incorporated into proteins. elifesciences.org

Table 1: Application of L-Asparagine:H2O (13C4) in Nutrient Utilization Studies

Research Area Application of L-Asparagine:H2O (13C4) Key Findings
Glutamine Deprivation Tracing asparagine's role in cellular adaptation. Asparagine can partially rescue cell proliferation and survival by providing a carbon and nitrogen source. nih.gov
Amino Acid Homeostasis Quantifying asparagine's function as an amino acid exchange factor. Cells can preferentially use asparagine to import other essential amino acids, maintaining the balance required for protein synthesis. nih.gov
Biosynthesis Pathways Mapping the incorporation of asparagine-derived carbon into other metabolites. Labeled carbon from asparagine is found in TCA cycle intermediates and other non-essential amino acids, demonstrating its broad metabolic contribution. elifesciences.org
Protein Synthesis Measuring the direct incorporation of asparagine into newly synthesized proteins. Demonstrates the reliance of certain cell types on extracellular asparagine for building proteins, especially under stress. elifesciences.org

Asparagine Synthetase (ASNS) is the enzyme responsible for the endogenous synthesis of asparagine from aspartate and glutamine. nih.govresearchgate.net The expression and activity of ASNS are critical determinants of a cell's dependence on extracellular asparagine. L-Asparagine:H2O (13C4) is a valuable tool for studying the dynamics between asparagine uptake and its de novo synthesis.

In cells with low ASNS expression, such as certain types of acute lymphoblastic leukemia (ALL), there is a heavy reliance on external asparagine. researchgate.netnih.gov By providing L-Asparagine:H2O (13C4) in the culture medium, researchers can directly measure the rate of uptake and incorporation into cellular proteins, confirming this dependency.

Conversely, in many solid tumors, ASNS expression is upregulated as an adaptive response to nutrient stress or amino acid limitation. nih.govnih.gov This upregulation allows cancer cells to become self-sufficient for asparagine, conferring resistance to therapies that limit its external supply. researchgate.net Isotope tracing studies can be employed to compare the relative contributions of extracellular uptake (using labeled asparagine) versus intracellular synthesis (using labeled glutamine or aspartate) to the total cellular asparagine pool. This helps in understanding the metabolic flexibility of cancer cells and identifying potential therapeutic targets. mdpi.com For example, studies have shown that high ASNS expression, induced by signaling pathways like PI3K-AKT-mTOR, leads to metabolic shifts that sustain tumor growth. mdpi.com

Investigating Enzymatic Mechanisms with L-Asparagine:H2O (13C4) as a Substrate Tracer

The isotopically labeled compound is essential for detailed kinetic and mechanistic studies of enzymes and transport proteins that recognize asparagine.

L-asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia (B1221849). frontiersin.org It is a cornerstone of treatment for ALL, as it depletes circulating asparagine, starving the leukemic cells that cannot synthesize their own. nih.govmedchemexpress.commdpi.com L-Asparagine:H2O (13C4) serves as a precise substrate to monitor the activity of this enzyme.

In an in vitro assay, the rate of L-asparaginase activity can be quantified by measuring the disappearance of the 13C4-labeled substrate or the appearance of the 13C4-labeled product, aspartic acid, over time using mass spectrometry. This provides a highly sensitive and specific method to determine enzyme kinetics. nih.gov

In cellular contexts, adding L-Asparagine:H2O (13C4) to the culture medium of cells treated with L-asparaginase allows for a direct measurement of how effectively the enzyme depletes the extracellular asparagine pool. nih.gov This is crucial for evaluating the efficacy of different L-asparaginase formulations and understanding mechanisms of resistance. mdpi.com The ability to trace the labeled substrate confirms that the observed cell death is a direct consequence of asparagine depletion. nih.gov

Table 2: Research Findings on Asparaginase (B612624) Activity Using Labeled Substrates

Study Focus Method Finding
Enzyme Kinetics In vitro incubation of L-asparaginase with L-Asparagine:H2O (13C4). Allows for precise calculation of kinetic parameters (KM, kcat) by tracking the conversion of labeled substrate to product. frontiersin.org
Therapeutic Monitoring Measuring L-Asparagine:H2O (13C4) levels in plasma samples from patients. A strong inverse correlation exists between L-asparaginase activity and asparagine levels, confirming effective substrate depletion. nih.gov
Cellular Efficacy Treating cancer cell cultures with L-asparaginase in a medium containing L-Asparagine:H2O (13C4). Demonstrates that enzyme treatment leads to rapid depletion of extracellular labeled asparagine, inducing apoptosis in sensitive cells. nih.gov
Resistance Mechanisms Comparing substrate depletion in sensitive vs. resistant cell lines. Resistant cells may exhibit mechanisms to survive even when the labeled extracellular asparagine is depleted, often through upregulated ASNS. nih.gov

The uptake of asparagine into cells is mediated by specific amino acid transporters, such as ASCT2 (SLC1A5) and SNAT5 (SLC38A5). nih.gov The function and activity of these transporters are critical for cells that depend on extracellular asparagine. L-Asparagine:H2O (13C4) is an ideal tool for characterizing these transport mechanisms.

By incubating cells with the labeled substrate for short periods, the initial rate of asparagine uptake can be measured by quantifying the amount of intracellular L-Asparagine:H2O (13C4). This allows researchers to determine the kinetic properties of the transporters and assess how their activity is regulated. For example, studies on B-cell precursor ALL have identified ASCT2 and SNAT5 as the key carriers for asparagine, and their inhibition leads to a massive reduction in cell viability. nih.gov Using a labeled tracer like L-Asparagine:H2O (13C4) in such studies would confirm that the observed effects are due to the blockage of asparagine transport specifically.

Applications in Investigating Host-Pathogen Metabolic Interactions Using Labeled Asparagine

During an infection, a metabolic competition for nutrients occurs between the host and the pathogen. frontiersin.orgasm.org Asparagine is often a key nutrient in this battle. frontiersin.org Labeled asparagine is a powerful tool to dissect these complex interactions.

For instance, pathogens like Mycobacterium tuberculosis utilize host-derived asparagine as a nitrogen source to support their growth and resist host-induced stress. nih.gov By infecting host cells (e.g., macrophages) and providing L-Asparagine:H2O (13C4) in the culture medium, researchers can trace the flow of the labeled carbon from the host environment into bacterial metabolic pathways. This can reveal the specific transporters and enzymes, such as asparaginase, that the pathogen uses to acquire and metabolize host asparagine. nih.gov

Similarly, pathogens like Salmonella Typhimurium can deplete asparagine in the host environment by secreting their own asparaginase, which may inhibit host immune cell function by causing localized amino acid starvation. frontiersin.org Tracing studies with labeled asparagine can quantify the extent of this depletion and its impact on the metabolic state of host immune cells, providing a clearer picture of the pathogen's strategy for immune evasion. researchgate.net

Future Directions and Emerging Research Avenues

Advancements in High-Throughput 13C-Metabolomics Using L-Asparagine:H2O (13C4)

The field of metabolomics is continually evolving towards higher throughput, enabling the rapid analysis of numerous samples to dissect metabolic pathways. L-Asparagine:H2O (13C4) is integral to these advancements, particularly in 13C-Metabolic Flux Analysis (13C-MFA). creative-proteomics.com This technique utilizes 13C-labeled substrates, such as L-Asparagine:H2O (13C4), to trace the flow of carbon atoms through metabolic networks. By culturing cells with this labeled asparagine, researchers can quantify the rates of various metabolic reactions. creative-proteomics.comnih.gov

Recent developments in analytical platforms, like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with automated sample preparation, are facilitating the high-throughput application of 13C-MFA. springernature.com These technologies allow for the precise measurement of 13C incorporation into a wide array of metabolites, providing a detailed snapshot of cellular metabolism. The use of L-Asparagine:H2O (13C4) in these workflows helps to elucidate the contributions of asparagine to central carbon metabolism, amino acid biosynthesis, and other key pathways under various conditions. nih.govnih.gov

Future high-throughput studies using L-Asparagine:H2O (13C4) are expected to accelerate drug discovery and the development of personalized medicine by enabling the rapid screening of metabolic responses to therapeutic agents or genetic modifications.

Integration with Single-Cell Metabolomics for Heterogeneity Studies

A significant frontier in metabolic research is the study of individual cells to understand the metabolic heterogeneity within a population of cells, such as a tumor. nih.gov Single-cell metabolomics aims to capture the unique metabolic state of each cell, which is often obscured in bulk cell analyses. researchgate.net Integrating L-Asparagine:H2O (13C4) tracing with single-cell mass spectrometry techniques is an emerging approach to investigate the variability in asparagine metabolism from one cell to another. researchgate.net

This approach can reveal subpopulations of cells with distinct metabolic phenotypes, which can be critical in understanding disease progression and therapeutic resistance. For instance, in a tumor, some cancer cells might rely more heavily on external asparagine, while others may have a greater capacity for its synthesis. By tracing the metabolism of L-Asparagine:H2O (13C4) at the single-cell level, researchers can identify and characterize these different populations. This knowledge is crucial for developing targeted therapies that can effectively eliminate all cancer cell subpopulations.

Development of Novel Biosensors and Biomarkers Based on Asparagine Metabolism

The development of sensitive and specific biosensors for asparagine is a key area of research, with significant implications for monitoring disease and therapeutic response. doaj.orgmdpi.com Many of these biosensors are based on the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). doaj.orgmdpi.com The detection of the products of this reaction can be used to quantify the concentration of L-asparagine. nih.gov

Future biosensors could be designed to specifically detect 13C-labeled metabolites derived from L-Asparagine:H2O (13C4). This would allow for the real-time monitoring of asparagine metabolism and the activity of related pathways. Such biosensors could be used in clinical settings to monitor the effectiveness of therapies that target asparagine metabolism, such as L-asparaginase treatment for acute lymphoblastic leukemia. medchemexpress.commedchemexpress.com

Furthermore, metabolic profiling studies using L-Asparagine:H2O (13C4) can lead to the discovery of novel biomarkers. nih.gov By identifying specific 13C-labeled metabolites that are elevated or reduced in disease states, it may be possible to develop new diagnostic or prognostic tests.

Below is an interactive table summarizing different types of asparaginase-based biosensors:

Biosensor TypeDetection MethodApplicationReference
ColorimetricpH changeMonitoring in ALL patients, Food analysis doaj.org
FluorescentRatiometric fluorescenceDetermination in biological materials nih.gov
ElectrochemicalAmmonium-selective electrodeAsparagine quantification researchgate.net

Expansion of 13C-Asparagine Tracer Studies to Complex Biological Systems and Organs

While much of the research using L-Asparagine:H2O (13C4) has been conducted in cell culture models, there is a growing interest in extending these studies to more complex biological systems, such as organoids and whole organs. nih.gov Organ-on-a-chip platforms, which are microfluidic devices that mimic the structure and function of human organs, offer a promising avenue for this research. nih.govnih.govmdpi.comcolumbia.edu By incorporating L-Asparagine:H2O (13C4) into the culture medium of these devices, researchers can study asparagine metabolism in a more physiologically relevant context. rsc.org

These studies can provide valuable insights into how asparagine is utilized by different tissues and how its metabolism is altered in disease. For example, tracing the fate of 13C from L-Asparagine:H2O (13C4) in a "liver-on-a-chip" model could help to elucidate the role of the liver in systemic asparagine homeostasis. nih.gov

Synergistic Approaches Combining L-Asparagine:H2O (13C4) Tracing with Genetic Perturbations

Combining stable isotope tracing with genetic perturbation technologies, such as CRISPR-Cas9, offers a powerful approach to dissect the genetic regulation of metabolic pathways. nih.gov By knocking out or silencing specific genes and then tracing the metabolism of L-Asparagine:H2O (13C4), researchers can determine the function of those genes in asparagine metabolism.

This synergistic approach can be used to identify novel enzymes and transporters involved in asparagine utilization and to understand how cancer cells reprogram their metabolism to survive under nutrient-limited conditions. nih.govmdpi.com For instance, a CRISPR screen could be used to identify genes that, when knocked out, render cancer cells more sensitive to asparagine deprivation. Subsequent metabolic tracing with L-Asparagine:H2O (13C4) in these genetically modified cells could reveal the underlying metabolic vulnerabilities. This knowledge can then be exploited to develop new combination therapies that target both the genetic and metabolic dependencies of cancer cells.

Q & A

Q. What is the significance of 13C4 isotopic labeling in L-Asparagine:H2O for metabolic studies?

The 13C4 labeling enables precise tracking of asparagine metabolism in biological systems using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). This isotopic enrichment allows researchers to distinguish endogenous asparagine from administered labeled forms, facilitating pathway analysis in studies such as nitrogen metabolism or cancer cell proliferation. Methodologically, stable isotope tracing requires controlled administration (e.g., intravenous or cell culture media supplementation) followed by time-course sampling and isotopic enrichment quantification via MS fragmentation patterns .

Q. How does the solubility profile of L-Asparagine:H2O (13C4) influence its experimental applications?

L-Asparagine:H2O (13C4) dissolves in water (1 g/50 mL) and is insoluble in alcohol or ether, as per USP 28 specifications . This solubility dictates its use in aqueous buffers for in vitro assays (e.g., enzymatic kinetics) and limits its utility in lipid-rich environments. For cell culture studies, solubility in neutral or slightly alkaline solutions is critical to maintain physiological pH, while acidic conditions may alter its optical rotation (levo- to dextrorotatory), requiring pH monitoring during preparation .

Q. What methods are recommended for verifying the purity and isotopic enrichment of L-Asparagine:H2O (13C4)?

High-performance liquid chromatography (HPLC) with UV detection or charged aerosol detection (CAD) is standard for purity assessment (>98% by HPLC). Isotopic enrichment is validated via high-resolution mass spectrometry (HRMS) to confirm 13C4 incorporation and rule out natural isotopic abundance interference. Nuclear magnetic resonance (13C-NMR) further verifies positional labeling integrity, particularly for distinguishing carbons in the asparagine backbone .

Advanced Research Questions

Q. How can researchers design experiments to trace L-Asparagine:H2O (13C4) incorporation into specific metabolic pathways in mammalian models?

Experimental design should include:

  • Dosing Strategy : Administer 13C4-labeled asparagine via intraperitoneal injection or dietary supplementation in models (e.g., mice on high-fat diets ).
  • Sampling Timepoints : Collect tissues (liver, kidney) or biofluids (plasma, urine) at intervals to capture dynamic metabolic flux.
  • Analytical Workflow : Use LC-MS/MS to quantify isotopomers in key metabolites (e.g., aspartate, oxaloacetate) via enzymatic reactions like ASNN (L-Asparagine → L-Aspartate + NH4 ).
  • Data Interpretation : Apply metabolic flux analysis (MFA) software to model pathway activity, correcting for natural isotope background .

Q. What analytical challenges arise when quantifying L-Asparagine:H2O (13C4) in complex biological matrices, and how can they be methodologically addressed?

Challenges include matrix interference (e.g., proteins, lipids), isotopic dilution, and low analyte concentrations. Solutions involve:

  • Sample Preparation : Deproteinization via ultrafiltration or acetonitrile precipitation to reduce interference.
  • Isotope Dilution Mass Spectrometry (IDMS) : Use a 15N-labeled internal standard to correct for recovery losses.
  • Chromatographic Separation : Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites from matrix components .

Q. How should researchers reconcile contradictory data regarding L-Asparagine:H2O (13C4)'s role in cellular processes across different experimental models?

Contradictions (e.g., pro-growth vs. inhibitory effects in cancer studies) require:

  • Contextual Analysis : Compare nutrient availability (e.g., glutamine scarcity) and model-specific factors (e.g., cell line vs. in vivo tumors ).
  • Dose-Response Validation : Test multiple concentrations to identify threshold effects.
  • Mechanistic Follow-Up : Use CRISPR-based gene editing to knock out asparagine synthetase (ASNS) and isolate 13C4-asparagine’s direct contributions .
  • Meta-Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant ) to evaluate study design rigor across conflicting reports.

Methodological Best Practices

  • Quality Control : Validate batch-to-batch consistency of 13C4-asparagine using orthogonal techniques (HPLC, HRMS) .
  • Ethical Compliance : Adhere to USP 28 guidelines for handling and disposal, given its use in mammalian models .
  • Data Reproducibility : Document experimental parameters (pH, temperature) meticulously to enable replication, as slight variations can alter optical activity or solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.